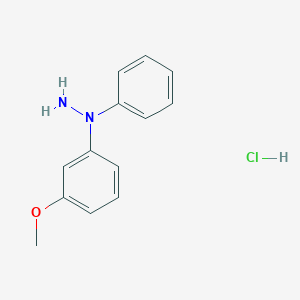
1-(3-Methoxyphenyl)-1-phenylhydrazine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxyphenyl)-1-phenylhydrazine;hydrochloride is a chemical compound that belongs to the class of hydrazines It is characterized by the presence of a methoxy group attached to a phenyl ring and a phenylhydrazine moiety
Méthodes De Préparation
The synthesis of 1-(3-Methoxyphenyl)-1-phenylhydrazine;hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with phenylhydrazine in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. The product is then isolated by filtration and purified through recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1-(3-Methoxyphenyl)-1-phenylhydrazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives. Reagents such as sodium hydroxide or potassium carbonate are often used in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce amines.
Applications De Recherche Scientifique
1-(3-Methoxyphenyl)-1-phenylhydrazine;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mécanisme D'action
The mechanism of action of 1-(3-Methoxyphenyl)-1-phenylhydrazine;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(3-Methoxyphenyl)-1-phenylhydrazine;hydrochloride can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-1-phenylhydrazine: This compound has a methoxy group at the para position instead of the meta position, which can influence its reactivity and biological activity.
1-(3-Methoxyphenyl)-2-phenylhydrazine: The presence of an additional phenyl group can alter the compound’s properties and applications.
1-(3-Methoxyphenyl)-1-phenylhydrazine;acetate: The acetate salt form may have different solubility and stability characteristics compared to the hydrochloride salt.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
64678-56-4 |
|---|---|
Formule moléculaire |
C13H15ClN2O |
Poids moléculaire |
250.72 g/mol |
Nom IUPAC |
1-(3-methoxyphenyl)-1-phenylhydrazine;hydrochloride |
InChI |
InChI=1S/C13H14N2O.ClH/c1-16-13-9-5-8-12(10-13)15(14)11-6-3-2-4-7-11;/h2-10H,14H2,1H3;1H |
Clé InChI |
TVZIMVUZZFATEE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)N(C2=CC=CC=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


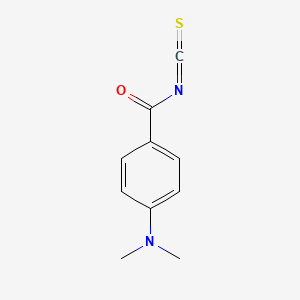
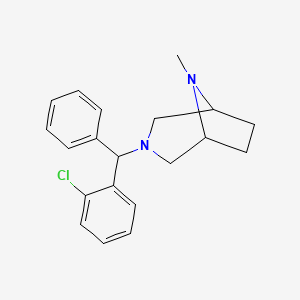
![[Fluoro(phenyl)methylidene]propanedinitrile](/img/structure/B14504918.png)
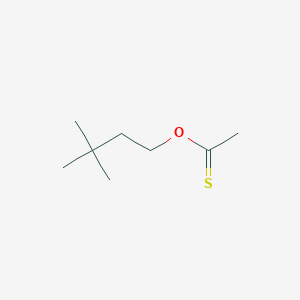

![3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid](/img/structure/B14504939.png)
![1-Bromo-4-[(4-heptylphenyl)ethynyl]benzene](/img/structure/B14504951.png)
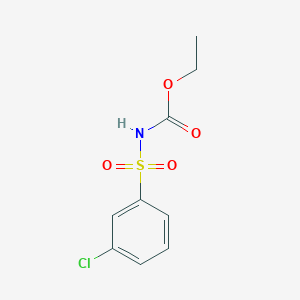
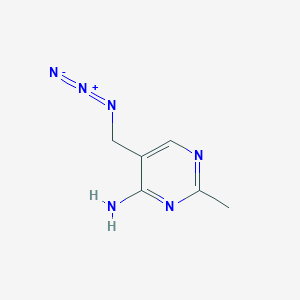
![Trimethoxy[3-(2-methylphenyl)propyl]silane](/img/structure/B14504968.png)

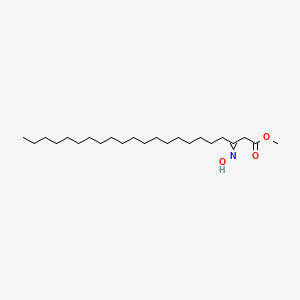
![N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14504979.png)
![N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide](/img/structure/B14504987.png)
